3-fluoro-2-isocyanatobenzonitrile
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Overview
Description
3-fluoro-2-isocyanatobenzonitrile is an organic compound that features both a fluorine atom and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-isocyanatobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.
Addition Reactions: Amines or alcohols in the presence of catalysts or under mild heating conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzonitriles.
Addition: Ureas or carbamates.
Oxidation/Reduction: Corresponding oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-fluoro-2-isocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine and isocyanate functionalities into complex molecules.
Biology: Investigated for its potential as a reactive intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism by which 3-fluoro-2-isocyanatobenzonitrile exerts its effects involves the reactivity of the isocyanate group and the electron-withdrawing nature of the fluorine atom. The isocyanate group can react with nucleophiles, forming stable products, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzonitrile
- 3-fluorobenzonitrile
- 2-isocyanatobenzonitrile
Uniqueness
3-fluoro-2-isocyanatobenzonitrile is unique due to the simultaneous presence of both fluorine and isocyanate groups on the benzene ring. This combination imparts distinct reactivity and properties compared to compounds with only one of these functional groups. The fluorine atom enhances the compound’s stability and reactivity, while the isocyanate group provides a site for further chemical modifications .
Properties
CAS No. |
1261644-59-0 |
---|---|
Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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